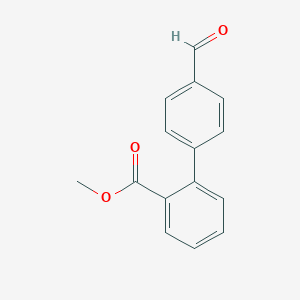

Methyl 2-(4-formylphenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401947 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144291-47-4 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Functional Transformations of Methyl 2 4 Formylphenyl Benzoate

Reactivity of Constituent Functional Groups

The formyl and ester moieties exhibit distinct reactivities, enabling selective transformations at either site.

The aldehyde (formyl) group is a key site for a range of reactions, including oxidation, reduction, nucleophilic additions, and condensations.

The formyl group of Methyl 2-(4-formylphenyl)benzoate can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. noaa.govlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed for converting aldehydes to carboxylic acids. libretexts.org Another method involves the use of hydrogen peroxide, which can be catalyzed by salts of transition metals. noaa.govorganic-chemistry.org The oxidation can also be activated by light. noaa.gov In some cases, molecular oxygen in the presence of a catalyst such as hydrobromic acid under photoirradiation can directly oxidize a methyl group on an aromatic ring to a carboxylic acid. organic-chemistry.org

For instance, the related compound, methyl p-formylbenzoate, can be oxidized to terephthalaldehydic acid. nih.gov Aldehydes are known to be readily oxidized to form carboxylic acids. noaa.gov This autoxidation can be initiated by air and is catalyzed by light and transition metal salts. noaa.gov

Table 1: Examples of Oxidation Reactions of Formyl Groups

| Starting Material | Reagents | Product | Reference |

| Aldehydes | KMnO4, Jones Reagent | Carboxylic Acids | libretexts.org |

| Aldehydes | H2O2, Transition Metal Salts | Carboxylic Acids | noaa.govorganic-chemistry.org |

| Toluene Derivatives | O2, HBr, Photoirradiation | Benzoic Acid Derivatives | organic-chemistry.org |

| Methyl p-formylbenzoate | Oxidation | Terephthalaldehydic acid | nih.gov |

The formyl group can be selectively reduced to a hydroxymethyl group (an alcohol) in the presence of the ester group. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). This reagent is known to reduce aldehydes and ketones but typically does not affect esters under standard conditions. iwu.edu This chemoselectivity is valuable in organic synthesis. iwu.edu

A laboratory experiment has been developed to illustrate this selective reduction using methyl 4-formylbenzoate (B8722198), where the aldehyde is reduced to an alcohol while the ester group remains intact. iwu.edu The product of this reaction is 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester. nih.govnih.gov

Table 2: Reduction of Formyl Group in Methyl 4-formylbenzoate

| Starting Material | Reagent | Product | Reference |

| Methyl 4-formylbenzoate | Sodium Borohydride (NaBH4) | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester | iwu.edunih.govnih.gov |

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. This is a fundamental reaction of aldehydes. masterorganicchemistry.com A variety of nucleophiles, including organometallic reagents (like Grignard reagents and organolithium compounds), enolates, amines, and cyanides, can add to the carbonyl group. masterorganicchemistry.com

In the context of this compound, this reactivity allows for the introduction of a wide range of substituents at the formyl position, leading to the formation of secondary alcohols after workup. The Michael addition, a type of conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

The formyl group readily undergoes condensation reactions with various nucleophiles.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govnih.govyoutube.com This reaction involves a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. youtube.com The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic method. nih.govscience.gov For example, 4-formylbenzoic acid can react with amines to form Schiff base ligands. nih.gov

Aldol (B89426) and Knoevenagel Condensations: The formyl group can participate in aldol-type reactions. The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgthermofisher.com This reaction typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.comwikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orglibretexts.org This reaction is highly versatile and allows for the formation of a double bond at a specific position. libretexts.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

Table 3: Condensation Reactions of the Formyl Group

| Reaction Type | Reactants | Product | Reference |

| Schiff Base Formation | Aldehyde + Primary Amine | Imine (Schiff Base) | nih.govnih.govyoutube.com |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | α,β-Unsaturated Compound | sigmaaldrich.comwikipedia.orgthermofisher.com |

| Wittig Reaction | Aldehyde + Phosphorus Ylide | Alkene | wikipedia.orgorganic-chemistry.orglibretexts.org |

The methyl ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. psu.edu

Base-catalyzed hydrolysis, or saponification, is a common method. psu.edu For instance, methyl benzoates can be hydrolyzed using a potassium hydroxide (B78521) solution. psu.edu High temperatures can accelerate the hydrolysis of sterically hindered esters. psu.edu Acid-catalyzed hydrolysis is also possible, often using a strong acid in the presence of water.

The reactivity of the ester group can be influenced by substituents on the benzene (B151609) ring. stackexchange.com Electron-withdrawing groups can affect the reactivity of the aromatic ring, while both electron-donating and electron-withdrawing groups can influence the reactivity of the ester's carbonyl function. stackexchange.com

Ester Group Reactivity

Hydrolysis and Transesterification Reactions

The ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(4-formylphenyl)benzoic acid. This reaction is typically carried out in the presence of an acid or a base catalyst. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. masterorganicchemistry.com High-temperature water has also been shown to be an effective medium for the hydrolysis of methyl benzoates, with reaction rates being influenced by steric factors. psu.edu For instance, studies on substituted methyl benzoates have demonstrated that sterically hindered esters can be quantitatively saponified at high temperatures (200–300 °C) in a dilute potassium hydroxide solution. psu.edu

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another important transformation. This reaction is also typically catalyzed by an acid or a base. For example, the transesterification of methyl benzoates with various alcohols can be achieved using catalysts like zinc compounds. google.com The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields. google.com For instance, the transesterification of methyl 4-methoxybenzoate (B1229959) with menthol (B31143) has been accomplished using n-butyllithium, resulting in a high yield after an extended reaction time. google.com

| Reaction | Reagents and Conditions | Product | Notes |

| Hydrolysis (Saponification) | Aqueous base (e.g., KOH), high temperature (200-300 °C) | 2-(4-formylphenyl)benzoic acid | Irreversible and can be quantitative for sterically hindered esters. masterorganicchemistry.compsu.edu |

| Transesterification | Alcohol, catalyst (e.g., zinc compound, n-butyllithium) | Alkyl 2-(4-formylphenyl)benzoate | Reaction conditions like temperature and time are key for yield. google.com |

Selective Reduction of the Ester Moiety to Aldehydes

The selective reduction of the ester group in this compound to an aldehyde is a challenging transformation due to the presence of the more reactive aldehyde functionality. Typically, reducing agents like sodium borohydride will preferentially reduce the aldehyde over the ester. iwu.edubeilstein-journals.org In a study involving the reduction of methyl 4-formylbenzoate with sodium borohydride in 95% ethanol, the aldehyde group was selectively reduced, leaving the ester group intact. iwu.edu

To achieve the selective reduction of the ester, more specialized reducing agents and reaction conditions are required. While powerful reducing agents like lithium aluminum hydride (LAH) would reduce both the ester and the aldehyde, certain modified hydride reagents can offer better selectivity. harvard.edu The choice of solvent can also influence the reactivity of the reducing agent. harvard.edu However, direct selective reduction of the ester in the presence of an aldehyde within the same molecule remains a significant synthetic challenge.

Nucleophilic Acyl Substitution Pathways

The ester group of this compound is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate results in the displacement of the methoxy (B1213986) group. masterorganicchemistry.com

A common example of nucleophilic acyl substitution is the conversion of the ester to an amide. This can be achieved by reacting this compound with an amine. The reaction may require heating or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction, especially with less reactive amines. libretexts.org Another important transformation is the conversion to an acid chloride by reacting with thionyl chloride (SOCl₂), which then can be converted to other derivatives. libretexts.org The reactivity in these substitutions is governed by the nature of the nucleophile and the stability of the leaving group. libretexts.org

| Transformation | Reagents | Product | Mechanism |

| Amide Formation | Amine (RNH₂) | N-alkyl-2-(4-formylphenyl)benzamide | Nucleophilic acyl substitution |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-(4-formylphenyl)benzoyl chloride | Nucleophilic acyl substitution |

Chemoselective and Regioselective Transformations of the Compound

The presence of two distinct functional groups and two aromatic rings in this compound gives rise to considerations of chemoselectivity and regioselectivity in its reactions.

Ortho, Meta, Para Directing Effects on Reactivity

In electrophilic aromatic substitution reactions, the existing substituents on the benzene rings will direct the incoming electrophile to specific positions. masterorganicchemistry.com The formyl group (-CHO) is a deactivating group and a meta-director. libretexts.orgyoutube.com This is because the carbonyl group withdraws electron density from the aromatic ring, making the ortho and para positions electron-deficient. libretexts.org Therefore, electrophilic attack is more likely to occur at the meta position of the formyl-substituted ring.

Conversely, the ester group (-COOCH₃) is also a deactivating group and a meta-director for the same reasons. youtube.com The methoxycarbonyl group attached to one of the phenyl rings will direct incoming electrophiles to the positions meta to its point of attachment. The biphenyl (B1667301) linkage itself can also influence reactivity, but the directing effects of the formyl and ester groups are generally dominant in their respective rings.

Preferential Functional Group Modifications

Chemoselectivity in the reactions of this compound is a key consideration. The aldehyde group is generally more reactive towards nucleophiles than the ester group. For instance, as previously mentioned, reduction with sodium borohydride will selectively reduce the aldehyde to an alcohol. iwu.educhegg.com Similarly, in Wittig-type reactions, the aldehyde will react preferentially with phosphorus ylides to form alkenes.

To modify the ester group in the presence of the aldehyde, the aldehyde often needs to be protected first. This can be achieved by converting the aldehyde into an acetal, for example, which is stable to many reaction conditions used for ester modification. After the desired transformation on the ester has been performed, the protecting group can be removed to regenerate the aldehyde.

| Functional Group | Priority in Nomenclature | Reactivity towards Nucleophiles | Directing Effect (Electrophilic Aromatic Substitution) |

| Ester (-COOCH₃) | Higher | Less reactive | Meta-directing, deactivating youtube.com |

| Aldehyde (-CHO) | Lower | More reactive | Meta-directing, deactivating libretexts.orgyoutube.com |

Exploration of Novel Reaction Mechanisms and Pathways

The unique structure of this compound makes it a candidate for exploring novel reaction mechanisms. For instance, intramolecular reactions between the formyl and ester groups, or their derivatives, could lead to the formation of new cyclic structures. While no specific novel mechanisms for this exact compound are extensively documented in the provided search results, related chemistries suggest possibilities. For example, Horner-Wadsworth-Emmons reactions involving similar phosphonate-bearing benzoates have shown unexpected reaction pathways, leading to different products than anticipated. nih.gov This highlights the potential for this compound and its derivatives to participate in complex and potentially novel reaction cascades, which could be a subject for future research.

Iv. Derivatives and Analogues of Methyl 2 4 Formylphenyl Benzoate in Chemical Research

Synthesis and Transformations of Structurally Related Formylphenyl Esters and Benzoates

The synthesis of the core biphenyl (B1667301) structure of compounds like Methyl 2-(4-formylphenyl)benzoate is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly efficient method for forming the crucial carbon-carbon bond between the two phenyl rings. rsc.orggre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orggre.ac.ukresearchgate.netyoutube.com For instance, a substituted methyl benzoate (B1203000) bearing a leaving group (like a triflate or halide) can be coupled with a formylphenylboronic acid to construct the target biphenyl system. A related approach involves the Negishi cross-coupling, which utilizes an organozinc reagent. rsc.org A patented process for the synthesis of methyl 2-(4-methylphenyl)benzoate, a close analogue, involves the reaction of a methyl 2-(sulfonyloxy)benzoate derivative with a 4-methylphenylzinc halide, showcasing the utility of cross-coupling strategies. google.com

Once the formylphenyl ester scaffold is assembled, the aldehyde and ester groups can undergo a variety of chemical transformations. The aldehyde functionality is particularly reactive and serves as a gateway for numerous derivatizations.

Key Transformations of the Aldehyde Group:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents. noaa.gov

Reduction: Reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group). Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. libretexts.org Complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.orgmasterorganicchemistry.com

Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles. Reaction with amines (R-NH₂) or ammonia (B1221849) derivatives like hydroxylamine (B1172632) and hydrazine (B178648) leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. libretexts.orgyoutube.com These reactions are fundamental in the synthesis of many heterocyclic compounds.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a method for carbon-carbon double bond formation. gre.ac.uk

The methyl ester group can also be transformed, primarily through hydrolysis or amidation.

Key Transformations of the Ester Group:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. noaa.gov

Amidation: Reaction with amines can convert the ester into an amide, a common functional group in biologically active molecules.

These transformations allow for the selective modification of either the aldehyde or the ester, providing access to a wide range of bifunctional and monofunctional derivatives.

Table 1: Overview of Synthetic Transformations for Formylphenyl Benzoates

| Functional Group | Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, K₂Cr₂O₇, or milder agents | Carboxylic Acid |

| Aldehyde | Reduction to Alcohol | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Reductive Deoxygenation | Zn(Hg), HCl (Clemmensen); H₂NNH₂, KOH (Wolff-Kishner) | Methylene (Alkyl) |

| Aldehyde | Imine Formation | Primary Amine (R-NH₂), acid catalyst | Imine (Schiff Base) |

| Aldehyde | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Ester | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Ester | Amidation | Amine (R-NH₂), heat | Amide |

Design and Development of Complex Organic Molecules and Heterocyclic Scaffolds Utilizing the Compound as a Precursor

This compound is an ideal precursor for the synthesis of more complex molecules, particularly those containing heterocyclic rings. The presence of the aldehyde group allows for its direct incorporation into cyclization reactions. Its positional isomer, methyl 2-formylbenzoate (B1231588), is a well-documented precursor for a variety of complex and biologically active scaffolds, illustrating the synthetic potential of this class of compounds. researchgate.netamanote.com

One common strategy involves multicomponent reactions (MCRs), where the formylphenyl benzoate is combined with two or more reactants in a single step to rapidly build molecular complexity. For example, an Ugi-type MCR using an isomer, methyl 2-formylbenzoate, has been employed to generate four different series of potentially bioactive heterocyclic scaffolds. researchgate.net

The aldehyde group is a key handle for building fused ring systems. Condensation of the aldehyde with binucleophilic reagents is a powerful method for synthesizing heterocycles.

Reaction with a 1,2-diamine, such as 1,2-benzenediamine, can lead to the formation of quinoxaline derivatives after an oxidative step. nih.gov

Condensation with hydrazine or substituted hydrazines can be a pathway to pyridazine or related nitrogen-containing heterocycles.

A tandem three-component reaction involving methyl 2-formylbenzoate, a heteroaromatic amine, and an isonitrile has been developed to synthesize quinoline-based tetracyclic structures. researchgate.net

Furthermore, the aldehyde can participate in reactions to form non-aromatic heterocycles. For instance, the Darzens reaction can convert an aldehyde into an epoxide, which can then be opened by an amine and subsequently cyclized to form substituted piperazines . nih.gov Ruthenium-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates has been shown to produce chiral 3-aryl-isobenzofuranones, demonstrating the compound's utility in asymmetric synthesis to create enantiomerically enriched products. researchgate.net

Table 2: Examples of Heterocyclic Scaffolds Derived from Formylphenyl Benzoate Precursors

| Precursor Functional Group | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Aldehyde | 1,2-Benzenediamine, Oxidant | Quinoxaline | Condensation/Cyclization |

| Aldehyde | Hydrazine (H₂NNH₂) | Pyridazine derivative | Condensation/Cyclization |

| Aldehyde | Heteroaromatic amine, Isonitrile | Quinoline-based tetracycle | Multicomponent Reaction/Cyclization |

| Aldehyde | Amine, Reducing Agent | Vicinal Diamine/Piperazine | Reductive Amination/Cyclization nih.gov |

| Aldehyde, Ester | Arylboronic Acid, Ru-catalyst | Chiral Isobenzofuranone | Asymmetric Addition/Cyclization researchgate.net |

Functionalization of the Biphenyl Core for Diverse Chemical Applications

Beyond transformations of the existing formyl and ester groups, the biphenyl core of this compound itself can be functionalized to introduce additional chemical diversity. The two phenyl rings can undergo electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing electron-withdrawing groups (the formyl and methoxycarbonyl groups), which generally direct incoming electrophiles to the meta positions relative to themselves.

More versatile methods for functionalizing the biphenyl core involve modern cross-coupling reactions. If the synthesis starts with a di-halogenated biphenyl precursor, one halide can be used for the initial Suzuki or Negishi coupling to form the biphenyl linkage, while the second halide remains as a handle for further functionalization. This allows for the introduction of a wide variety of substituents at specific positions on the biphenyl framework.

Common functionalization reactions applicable to the biphenyl scaffold include: rsc.org

Amination: Introduction of an amino group, often via Buchwald-Hartwig amination.

Cyanation: Introduction of a nitrile group.

Further C-C bond formation: Subsequent Suzuki, Stille, or Sonogashira couplings can attach additional aryl, alkyl, or alkynyl groups to the biphenyl core.

A notable example of core functionalization in a related system involves the modification of a 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) core with siloxane chains. mdpi.com This functionalization dramatically altered the material's physical properties, suppressing crystallinity and leading to materials that were liquid crystalline or even liquid at room temperature. mdpi.com Such modifications can significantly impact photophysical properties, demonstrating how functionalization of the biphenyl core can be used to tune the characteristics of the resulting materials for applications in electronics and photonics. mdpi.com

V. Spectroscopic Analysis and Structural Elucidation

Experimental Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(4-formylphenyl)benzoate is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield shift, typically in the range of 9.9-10.1 ppm. The methyl ester protons (OCH₃) would also be a singlet, but at a much more upfield position, around 3.9 ppm. The eight aromatic protons on the two phenyl rings would present as a complex series of multiplets between 7.2 and 8.2 ppm. Due to the ortho-substitution, the signals for the protons on both rings would be more complex and spread out compared to more symmetrical isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key predicted signals include the aldehyde carbonyl carbon (around 192 ppm), the ester carbonyl carbon (around 166 ppm), and the methyl ester carbon (around 52 ppm). The aromatic region would display multiple signals for the twelve aromatic carbons, with their specific shifts influenced by the electronic effects of the formyl and methoxycarbonyl substituents and the steric hindrance affecting the biphenyl (B1667301) twist angle.

Predicted NMR Data for this compound

| Group | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| Aldehyde (-CHO) | ~9.9-10.1 (s, 1H) | ~192 |

| Ester (-COOCH₃) | - | ~166 |

| Methyl (-OCH₃) | ~3.9 (s, 3H) | ~52 |

Data are predicted based on known values for related functional groups and biphenyl compounds. rsc.orghmdb.cachemicalbook.comspectrabase.comupenn.edudoi.org

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the aldehyde group, typically around 1700-1710 cm⁻¹, and another for the ester group, around 1720-1730 cm⁻¹. The C-H stretching vibration of the aldehyde group would appear as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ester group are also expected around 1200-1300 cm⁻¹. nih.govdocbrown.infonist.govchemicalbook.com

Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings would likely give a strong signal. The carbonyl stretching bands, while also present, may be weaker than in the IR spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1710-1700 |

| Aldehyde | C-H Stretch | ~2820 and ~2720 |

| Ester | C=O Stretch | ~1730-1720 |

| Ester | C-O Stretch | ~1300-1200 |

| Aromatic | C=C Stretch | ~1600-1450 |

Data are predicted based on characteristic group frequencies. nih.govdocbrown.infonist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Biphenyl and its derivatives are known to exhibit characteristic absorption bands. acs.org For this compound, the spectrum is expected to show strong absorptions related to π→π* transitions within the conjugated biphenyl system. The presence of the formyl and ester groups, which are auxochromes and chromophores, would influence the position and intensity of these absorption maxima (λ_max), likely causing a red shift (bathochromic shift) compared to unsubstituted biphenyl.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (240.25 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 209, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 181. Another characteristic fragmentation would be the loss of the formyl radical (-CHO), leading to a peak at m/z 211. nist.govmassbank.euchemicalbook.com

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related biphenyl derivatives shows that the dihedral angle between the two phenyl rings is a key structural parameter, heavily influenced by the nature and position of substituents. nih.govresearchgate.netnih.gov For an ortho-substituted compound like this, significant steric hindrance between the rings is expected, leading to a twisted conformation. XRD analysis would precisely define this torsion angle and reveal how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces such as C-H···O hydrogen bonds. researchgate.net

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Elucidation

In cases where experimental data is limited or ambiguous, computational chemistry serves as a powerful predictive tool. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the optimized molecular geometry of this compound. nih.govresearchgate.net These calculations can predict the stable conformations, particularly the dihedral angle between the phenyl rings, which is a result of the balance between electronic conjugation (favoring planarity) and steric hindrance (favoring a twisted structure).

Furthermore, computational models can simulate spectroscopic data. Predicted ¹H and ¹³C NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental results (or used in their absence) to aid in spectral assignment and structural confirmation. nih.govresearchgate.net The combination of different experimental spectroscopic data with these theoretical calculations allows for a comprehensive and robust structural elucidation of the molecule. nih.govnih.gov

Vi. Computational Studies and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, like molecules. It is frequently used to predict a wide range of molecular properties with high accuracy.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule—its most stable conformation. researchgate.net For Methyl 2-(4-formylphenyl)benzoate, this calculation, likely performed using a functional like B3LYP with a basis set such as 6-311G(d,p), would determine key structural parameters. nih.govkaust.edu.sanih.gov

Illustrative Table of Predicted Structural Parameters: (Note: The following data is illustrative of typical results from a DFT calculation and is not based on a published study of this compound.)

| Parameter | Predicted Value |

| C=O (ester) bond length | ~1.21 Å |

| C=O (aldehyde) bond length | ~1.22 Å |

| C-O (ester) bond length | ~1.35 Å |

| Phenyl-Phenyl C-C bond | ~1.49 Å |

| Phenyl-Phenyl dihedral angle | ~50-60° |

Vibrational Frequencies Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. kaust.edu.sanih.gov The analysis involves calculating the second derivatives of the energy with respect to atomic displacements.

The resulting vibrational modes can be assigned to specific molecular motions, such as the stretching of the carbonyl (C=O) groups of the ester and aldehyde, C-H stretching in the aromatic rings, and the stretching of the phenyl-phenyl bond. researchgate.net By comparing these calculated frequencies with experimental spectroscopic data, the accuracy of the computational model can be validated. researchgate.netrsc.orgarxiv.org Scaling factors are often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. univie.ac.at

Illustrative Table of Predicted Vibrational Frequencies: (Note: The following data is illustrative and not from a specific study on this compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C=O) | ~1720 | Ester carbonyl stretch |

| ν(C=O) | ~1700 | Aldehyde carbonyl stretch |

| ν(C-H) | ~3050-3100 | Aromatic C-H stretch |

| ν(C-O) | ~1275 | Ester C-O stretch |

| ν(C-C) | ~1600 | Aromatic ring stretch |

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. wisc.edu These predictions are highly valuable for interpreting experimental ¹H and ¹³C NMR spectra and confirming molecular structure.

The calculation determines the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). For this compound, this analysis would predict the specific chemical shifts for each unique proton and carbon atom. For instance, it would distinguish between the protons on the two different phenyl rings and identify the signals for the methyl ester, the aldehyde proton, and the carbonyl carbons. Comparing these theoretical shifts with experimental data helps in the unambiguous assignment of all NMR signals. rsc.orgchemicalbook.com

Electronic Structure and Reactivity Descriptors

Beyond structure, computational methods illuminate the electronic landscape of a molecule, providing insights into its reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich parts of the molecule, while the LUMO would be concentrated around the electron-withdrawing aldehyde and ester groups, indicating the likely sites for nucleophilic attack. nih.gov

Illustrative Table of FMO Properties: (Note: The following data is illustrative and not from a specific study on this compound.)

| Parameter | Predicted Value (eV) |

| E_HOMO | ~ -6.5 eV |

| E_LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap (E_gap) | ~ 4.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for identifying the regions of a molecule that are rich or deficient in electrons.

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles. The area around the aldehyde proton and other aromatic protons would likely show a positive potential, indicating them as possible sites for nucleophilic interaction.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule, assigning charges to individual atoms. This technique provides a more stable and chemically intuitive picture of atomic charges compared to other methods, such as Mulliken population analysis, especially in complex organic molecules and compounds with ionic character. researchgate.net The analysis is derived from the Natural Bond Orbital (NBO) framework, which partitions the molecular wavefunction into localized orbitals representing core electrons, lone pairs, and bonds.

For this compound, an NPA calculation would quantify the partial charges on each atom, reflecting the electronegativity differences and the effects of electron-withdrawing groups. The oxygen atoms of the formyl (C=O) and ester (C=O, O-CH3) groups are expected to exhibit significant negative charges, while the carbonyl carbons and the formyl proton would be electropositive. The distribution of charges across the two phenyl rings would also be detailed, providing insight into the electronic influence of the substituents on the aromatic systems.

A representative table of NPA charges, as would be produced by such a study, is shown below. Please note that the following values are illustrative for a similar molecule, as specific published NPA data for this compound is not available.

Table 1: Illustrative Natural Population Analysis (NPA) Charges

| Atom | Charge (e) |

|---|---|

| O (ester carbonyl) | -0.55 |

| O (ester methoxy) | -0.45 |

| O (formyl) | -0.58 |

| C (ester carbonyl) | +0.70 |

| C (formyl) | +0.65 |

| Aromatic C's | Variable |

| Aromatic H's | Variable |

| Methyl C (ester) | -0.20 |

Note: These values are representative and not the result of a specific calculation on this compound.

Conformational Analysis and Energetic Stability

For biphenyl (B1667301) systems, there is a delicate balance between two main opposing forces:

Steric Hindrance: Repulsive forces between adjacent atoms on the two rings, particularly the ortho-substituents, favor a twisted conformation. In this compound, the ortho-substituted methyl benzoate (B1203000) group creates significant steric strain that prevents the molecule from adopting a planar (0° dihedral angle) conformation.

π-Conjugation: The overlap of π-orbitals across the two rings is maximized in a planar conformation, which provides electronic stabilization.

The most stable conformation is a compromise where the destabilizing steric repulsion is balanced by the stabilizing π-conjugation. ic.ac.uk For most substituted biphenyls in the gas phase or in solution, this results in a non-planar, twisted structure. nih.gov The energy barrier to rotation around the central C-C bond determines the flexibility of the molecule. Computational studies can map this energetic landscape, identifying the minimum energy conformation and the rotational energy barriers. Studies on related substituted biphenyls show that the torsion angle is highly sensitive to the nature and position of the substituents. nih.gov

Solvent Effects on Electronic and Spectroscopic Properties (e.g., Integral Equation Formalism Polarizable Continuum Model (IEF-PCM))

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. In this model, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

For this compound, a polar molecule containing both ester and aldehyde functional groups, changing the solvent polarity is expected to alter its absorption and emission spectra (solvatochromism). Theoretical calculations using IEF-PCM can predict these changes. For instance, polar solvents would likely stabilize the molecule's ground and excited states differently, leading to shifts in the UV-Vis absorption wavelengths. researchgate.net By performing calculations in simulated solvents of varying dielectric constants (e.g., hexane, chloroform (B151607), ethanol, water), a theoretical relationship between solvent polarity and spectroscopic shifts can be established, offering insights into the nature of the electronic transitions. researchgate.net

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. nih.gov The NLO response of a molecule is determined by how its electron cloud is distorted by an intense electric field, such as that from a laser. Molecules with large differences in electron distribution, often those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant NLO properties.

Theoretical calculations can predict the NLO character of a molecule by computing parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β). While this compound possesses electron-withdrawing formyl and ester groups, it lacks a strong electron-donating group, which may limit its NLO response. Computational studies would involve optimizing the molecular geometry and then calculating the α and β tensors. These parameters provide a quantitative measure of the potential for a molecule to be used in NLO applications.

Molecular Docking Studies (e.g., for derivative interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or enzyme. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

While no specific molecular docking studies have been published for this compound itself, research on structurally related derivatives provides a framework for its potential applications. For example, derivatives of methyl benzoate have been investigated as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway, which is a target in cancer therapy. In such studies, the ligand is computationally "docked" into the active site of the target enzyme, and a scoring function is used to estimate the binding free energy (affinity). The results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Docking studies on a derivative of this compound could explore its potential as an inhibitor for various enzymes. The formyl and ester groups are capable of acting as hydrogen bond acceptors, and the biphenyl structure can engage in hydrophobic and π-stacking interactions within an enzyme's active site. Such studies are essential for the rational design of new, more potent derivatives for therapeutic use. nih.gov

Vii. Applications of Methyl 2 4 Formylphenyl Benzoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the aldehyde and ester functionalities in Methyl 2-(4-formylphenyl)benzoate allows it to serve as a versatile starting material or intermediate in a variety of organic reactions. The aldehyde group can participate in reactions such as Wittig reactions, condensations, and reductive aminations, while the methyl ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity enables the construction of diverse molecular architectures.

The utility of similar formyl- and ester-containing aromatic compounds as building blocks is well-documented. For instance, methyl-2-formyl benzoate (B1203000) is recognized as a key precursor in the synthesis of various bioactive compounds. researchgate.netunimas.my The strategic placement of the formyl and ester groups in this compound allows for sequential and selective reactions, providing a pathway to elaborate molecular structures.

Precursor in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it an ideal precursor for the synthesis of more complex organic molecules. The biphenyl (B1667301) core provides a rigid scaffold, while the reactive aldehyde and ester groups serve as handles for further functionalization.

For example, the formyl group can be readily converted into other functional groups, such as a hydroxymethyl group through reduction or a carboxylic acid group through oxidation. This versatility is crucial for the multi-step synthesis of intricate target molecules. The related compound, methyl 2-formyl benzoate, is highlighted as a precursor for compounds with potential pharmaceutical applications, underscoring the importance of this class of molecules in medicinal chemistry. researchgate.netunimas.my The ability to build upon the this compound framework allows for the systematic development of new chemical entities with tailored properties.

Applications in Materials Science

The unique chemical structure of this compound makes it a valuable building block in materials science for the creation of a variety of advanced materials.

Polymers: The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. The development of new reactive precursor polymers is a key area of research for creating multifunctional materials. klinger-lab.de

Liquid Crystals: The rigid biphenyl core of this compound is a common structural motif in liquid crystalline materials. Compounds with similar phenyl benzoate cores, such as 4-pentylphenyl 4-methylbenzoate, are known to exhibit nematic liquid crystal phases, which are essential for applications like liquid-crystal displays (LCDs). ossila.comnih.gov

Covalent Organic Frameworks (COFs): The aldehyde functionality of this compound makes it a suitable building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and their synthesis often relies on the reaction of aldehyde-containing monomers. nih.gov

Metal-Organic Frameworks (MOFs): While the direct application of this compound in MOF synthesis is less common, its derivatives can be used as ligands. The formyl group can be modified to include coordinating functionalities that can bind to metal ions, forming the nodes of a MOF structure.

Porphyrins: Formyl-substituted aromatic compounds are important precursors in the synthesis of functionalized porphyrins. lookchem.com The formyl group can react with pyrrole (B145914) derivatives to form the porphyrin macrocycle, or it can be used to introduce specific functionalities onto a pre-existing porphyrin ring. nih.govencyclopedia.pub These modified porphyrins have applications in areas such as sensing, catalysis, and photodynamic therapy.

Development of Functional Molecules with Tailored Chemical Properties

The ability to selectively modify the aldehyde and ester groups of this compound allows for the development of new functional molecules with precisely controlled chemical and physical properties. By carefully choosing reaction partners and conditions, researchers can design and synthesize molecules for specific applications.

This tailored approach is crucial for creating materials with desired characteristics, such as specific light absorption and emission properties, thermal stability, or biological activity. The development of such bespoke molecules is a cornerstone of modern chemical research, with applications ranging from drug discovery to the creation of advanced electronic materials.

Viii. Future Research Directions and Emerging Challenges

Development of Novel, More Efficient, and Sustainable Synthetic Routes

Current synthetic strategies for Methyl 2-(4-formylphenyl)benzoate and related biphenyls often rely on traditional cross-coupling reactions, which may involve expensive catalysts, harsh reaction conditions, and the generation of significant waste. The development of more efficient and sustainable synthetic routes is a critical challenge for the future.

Palladium-Catalyzed Cross-Coupling: While palladium-catalyzed reactions are a mainstay, future efforts could focus on developing more active and stable catalysts to improve yields and reduce catalyst loading. The use of ligands that promote efficient cross-coupling of sterically hindered substrates at lower temperatures would be a significant advancement.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. arxiv.orgsigmaaldrich.com Future research could explore the use of engineered enzymes to perform key bond-forming reactions under mild, aqueous conditions, thereby minimizing the environmental impact of the synthesis. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry provides numerous advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govualberta.caresearchgate.netresearchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, scalable, and cost-effective manufacturing process. mdpi.com

C-H Activation: Direct C-H activation strategies represent a paradigm shift in organic synthesis, offering a more atom-economical approach to the construction of C-C bonds. Future research could focus on the development of catalytic systems that can selectively activate the C-H bonds of the two aromatic rings to construct the biphenyl (B1667301) core of this compound, thus avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govresearchgate.netpurdue.edubeilstein-journals.org The application of photoredox catalysis to the synthesis of this compound could provide a more sustainable and energy-efficient alternative to traditional methods. nih.govmssm.edu

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Palladium-Catalysis | High efficiency, broad substrate scope | Catalyst cost and stability, ligand design for challenging substrates |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design, optimization of reaction parameters |

| C-H Activation | Atom economy, reduced waste | Selectivity, catalyst development |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Catalyst design, understanding reaction mechanisms |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The presence of both an aldehyde and an ester group on the biphenyl scaffold of this compound opens up a vast chemical space for derivatization and the exploration of novel reactivity patterns.

Precursor for Novel Heterocycles: The formyl group can serve as a versatile handle for the synthesis of a wide range of heterocyclic compounds through condensation reactions with various nucleophiles. researchgate.net Future research could explore the use of this compound as a precursor for the synthesis of novel nitrogen-, oxygen-, and sulfur-containing heterocycles with potential biological activities.

Supramolecular Chemistry: The rigid biphenyl core and the functional groups of this compound make it an attractive building block for the construction of supramolecular assemblies. Derivatization of the aldehyde and ester groups could lead to the formation of macrocycles, cages, and other complex architectures with potential applications in molecular recognition and sensing.

Expansion into New Areas of Advanced Materials and Functional Molecules

The unique structural and electronic properties of the biphenyl core, combined with the reactive functional groups of this compound, make it a promising candidate for the development of advanced materials and functional molecules.

Functional Polymers: The aldehyde and ester functionalities of this compound can be utilized for its incorporation into polymer chains. purdue.eduappleacademicpress.commtu.edu This could lead to the development of functional polymers with tailored optical, electronic, or mechanical properties for applications in areas such as organic electronics and drug delivery.

Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. mdpi.comresearchgate.netresearchgate.netossila.com By modifying the structure of this compound, for example, by introducing long alkyl chains, it may be possible to design novel liquid crystalline materials with applications in displays and other optoelectronic devices.

Metal-Organic Frameworks (MOFs): The carboxylate group that can be derived from the ester functionality of this compound makes it a potential linker for the synthesis of metal-organic frameworks (MOFs). researchgate.netappleacademicpress.commtu.edu These porous materials have a wide range of applications, including gas storage, separation, and catalysis.

| Application Area | Key Features of this compound | Potential Research Directions |

| Functional Polymers | Biphenyl core, reactive aldehyde and ester groups | Synthesis of polymers with tailored properties for electronics and biomedical applications. |

| Liquid Crystals | Rigid biphenyl scaffold | Design and synthesis of novel liquid crystalline materials for display technologies. |

| Metal-Organic Frameworks | Carboxylate-forming potential | Development of new MOFs for gas storage, separation, and catalysis. |

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties.

Predictive Synthesis: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. ualberta.caresearchgate.netnih.gov Applying these models to the synthesis of this compound could help to identify optimal reaction conditions and explore novel synthetic routes.

Rational Design of Derivatives: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of this compound and its derivatives. nih.govresearchgate.netnih.govmdpi.comnih.gov This information can then be used to rationally design new molecules with specific properties for applications in materials science or medicinal chemistry.

Molecular Docking Studies: For applications in drug discovery, molecular docking simulations can be used to predict how derivatives of this compound will bind to biological targets. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netnih.gov This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

| Computational Approach | Application to this compound | Emerging Challenges |

| Machine Learning | Prediction of optimal synthetic routes and reaction outcomes. | Development of accurate and generalizable models for complex organic reactions. |

| DFT Calculations | Understanding electronic structure and reactivity for rational design. | Balancing computational cost with accuracy for large and complex molecules. |

| Molecular Docking | Predicting binding affinity to biological targets for drug discovery. | Accurate scoring of protein-ligand interactions and consideration of protein flexibility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.